molecular formula C8H11N3O4 B6416577 1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole CAS No. 1006570-90-6

1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole

Cat. No.: B6416577
CAS No.: 1006570-90-6
M. Wt: 213.19 g/mol
InChI Key: SLPJGDCIJSBQAU-UHFFFAOYSA-N
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Description

Significance of Nitro-Substituted Pyrazoles in Chemical Synthesis

Nitro-substituted pyrazoles, such as 4-nitropyrazole, are highly valuable intermediates in chemical synthesis. The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyrazole (B372694) ring. This electronic effect deactivates the ring towards electrophilic substitution, making reactions at the ring carbons more challenging but also allowing for specific regioselective transformations. nih.gov Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, a property that can be exploited in various synthetic strategies. mdpi.com

The presence of the nitro group also provides a handle for further functionalization. For instance, the nitro group can be reduced to an amino group, which can then participate in a wide range of chemical reactions, including diazotization, acylation, and the formation of new heterocyclic rings. mdpi.com This versatility makes nitro-pyrazoles key starting materials for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. researchgate.net

Role of 1,3-Dioxolane (B20135) Systems as Protecting Groups and Synthetic Building Blocks

The 1,3-dioxolane group is a widely used protecting group for aldehydes and ketones in multi-step organic synthesis. researchgate.net It is formed by the reaction of a carbonyl compound with ethylene (B1197577) glycol under acidic conditions. This cyclic acetal (B89532) is stable to a wide range of reaction conditions, particularly those involving nucleophiles and bases, which would otherwise react with the unprotected carbonyl group. researchgate.net

The stability of the dioxolane allows chemists to perform various transformations on other parts of the molecule without affecting the carbonyl functionality. Subsequently, the protecting group can be readily removed by acid-catalyzed hydrolysis, regenerating the original carbonyl group for further reactions. researchgate.net Beyond its role as a protecting group, the 1,3-dioxolane moiety can also be considered a synthetic building block, introducing a masked aldehyde or ketone functionality that can be revealed at a later stage of a synthesis. researchgate.net

Rationale for Research on 1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole

The synthesis of this compound is driven by the desire to create a versatile bifunctional molecule that combines the unique properties of both the 4-nitropyrazole core and the dioxolane-protected aldehyde functionality. The N-H bond of 4-nitropyrazole is acidic and can be readily deprotonated to form a nucleophile, which can then be alkylated. nih.gov The use of an alkylating agent containing a protected aldehyde, such as 2-(2-bromoethyl)-1,3-dioxolane, allows for the introduction of a latent aldehyde group onto the pyrazole nitrogen.

This specific molecular design offers several strategic advantages in organic synthesis. The protected aldehyde on the side chain can be unmasked under acidic conditions to yield a 1-(2-oxoethyl)-4-nitro-1H-pyrazole. This aldehyde functionality can then be used in a variety of subsequent reactions, such as Wittig reactions, reductive aminations, or aldol (B89426) condensations, to build more complex molecular structures. The 4-nitro group on the pyrazole ring can be carried through these transformations and then be reduced to an amine, providing another site for diversification.

Essentially, this compound can be viewed as a stable, storable precursor to a reactive aldehyde-substituted nitropyrazole, which could be a key intermediate in the synthesis of novel bioactive compounds or functional materials.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₁N₃O₄
Molecular Weight 213.19 g/mol
Appearance Pale yellow solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone)

Note: Experimental data for this specific compound is not widely available; these properties are based on the analysis of its constituent functional groups.

Table 2: Proposed Synthetic Protocol for this compound

StepReagents and ConditionsPurpose
1 4-Nitropyrazole, Sodium Hydride (NaH) in dry Dimethylformamide (DMF)Deprotonation of 4-nitropyrazole to form the corresponding sodium salt.
2 2-(2-Bromoethyl)-1,3-dioxolaneN-alkylation of the pyrazole anion.
3 Stirring at room temperature for 12-24 hoursTo allow the reaction to proceed to completion.
4 Quenching with water and extraction with Ethyl Acetate (B1210297)Work-up procedure to isolate the crude product.
5 Purification by column chromatography on silica (B1680970) gelTo obtain the pure this compound.

This represents a plausible and commonly used method for the N-alkylation of pyrazoles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(1,3-dioxolan-2-yl)ethyl]-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c12-11(13)7-5-9-10(6-7)2-1-8-14-3-4-15-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPJGDCIJSBQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of 1 2 1,3 Dioxolan 2 Yl Ethyl 4 Nitro 1h Pyrazole

Reactivity of the Nitro Group

The nitro group at the C4 position of the pyrazole (B372694) ring is a dominant feature of the molecule, acting as a strong electron-withdrawing group that significantly influences the reactivity of the heterocyclic system. Its transformations are among the most important reactions for this class of compounds.

Reductive Transformations of the Nitro Group (e.g., to Amine)

The reduction of the nitro group to a primary amine is a fundamental and highly useful transformation, as it converts the electron-withdrawing nitro group into a strongly electron-donating amino group, drastically altering the molecule's chemical properties and opening up new avenues for derivatization. nih.gov This conversion can be achieved through several reliable methods, broadly categorized as catalytic hydrogenation or chemical reduction. acs.orgwikipedia.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. It is often considered a "clean" method as the only byproduct is water. nih.gov Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for the reduction of aromatic nitro groups. wikipedia.orggoogle.com The reaction is typically carried out in a suitable solvent like ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere.

Chemical Reduction: A variety of chemical reducing agents can also be employed. A classic and widely used method is the reduction with metals in acidic media, such as iron (Fe) or zinc (Zn) in the presence of hydrochloric acid (HCl). acs.org Another common and often milder reagent is tin(II) chloride (SnCl₂), which can effectively reduce nitroarenes to anilines, often with good chemoselectivity in non-aqueous and non-acidic media. strategian.comresearchgate.netcommonorganicchemistry.com This can be particularly advantageous when other acid-sensitive functional groups are present in the molecule. strategian.com

MethodReagents and ConditionsExpected ProductKey Advantages
Catalytic HydrogenationH₂, Pd/C or PtO₂, Ethanol, RT1-[2-(1,3-Dioxolan-2-yl)ethyl]-1H-pyrazol-4-amineClean reaction, high yield.
Metal/Acid ReductionFe or Zn, HCl, Reflux1-[2-(1,3-Dioxolan-2-yl)ethyl]-1H-pyrazol-4-amineCost-effective and robust.
Tin(II) Chloride ReductionSnCl₂·2H₂O, Ethanol or Ethyl Acetate, Reflux1-[2-(1,3-Dioxolan-2-yl)ethyl]-1H-pyrazol-4-amineGood for substrates with acid-sensitive groups. strategian.comresearchgate.net

Mechanistic Considerations in Nitro Group Reactions

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediate species. The precise mechanism can vary depending on the reducing agent and reaction conditions.

Two primary pathways are generally considered for the reduction of nitroarenes:

Direct Hydrogenation Pathway: This is the most common mechanism under catalytic hydrogenation conditions. The reaction proceeds through a stepwise reduction on the catalyst surface. The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO), which is then further reduced to a hydroxylamine (B1172632) (R-NHOH). The final step involves the hydrogenolysis of the hydroxylamine to the corresponding amine (R-NH₂). acs.org These intermediates are typically highly reactive and are not isolated under normal hydrogenation conditions. orientjchem.org

Condensation Pathway: Under certain conditions, particularly with some chemical reducing agents or in specific pH ranges, intermediates can react with each other. For instance, the nitroso intermediate can react with the hydroxylamine intermediate to form an azoxy compound (R-N=N(O)-R), which can be further reduced to an azo compound (R-N=N-R) and then a hydrazo compound (R-NH-NH-R), before final cleavage to the amine. mit.edu

The reduction can also be described from an electronic perspective, occurring either through successive single-electron transfers (a radical mechanism) or through a series of two-electron transfers (hydride transfers). nih.gov The radical pathway involves the formation of a nitro anion radical as the initial step, while the two-electron pathway leads directly to the nitroso intermediate with the elimination of water. nih.gov

Manipulation of the 1,3-Dioxolane (B20135) Acetal (B89532)

The 1,3-dioxolane group on the ethyl side chain serves as a protecting group for an aldehyde functionality. Its removal is a key step to unmask this reactive group for further chemical transformations.

Acid-Catalyzed Deprotection of the 1,3-Dioxolane Ring

Dioxolanes are cyclic acetals and are generally stable to bases and nucleophiles but are readily cleaved under acidic conditions. nih.gov The deprotection of the 1,3-dioxolane ring in 1-[2-(1,3-dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole is typically achieved through acid-catalyzed hydrolysis. nih.govacs.org This reaction regenerates the aldehyde functional group, yielding 3-(4-nitro-1H-pyrazol-1-yl)propanal .

The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous medium or a mixture of water and an organic solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF). The use of solid acid catalysts is also an option for promoting such transformations. rsc.org

Catalyst/ReagentSolventTypical Conditions
Aqueous HClWater/THFRoom Temperature
Aqueous H₂SO₄Water/AcetoneRoom Temperature to mild heating. nih.gov
p-Toluenesulfonic acid (p-TsOH)Acetone/WaterReflux

The resulting aldehyde is a valuable intermediate that can undergo a wide range of subsequent reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or various condensation and carbon-carbon bond-forming reactions.

Transformations of Cyclic Carbonate Related Structures

While the subject molecule contains a 1,3-dioxolane, related five-membered heterocyclic structures like cyclic carbonates also exhibit important reactivity. The synthesis of cyclic carbonates often involves the reaction of diols with sources of CO₂, or the cycloaddition of CO₂ to epoxides. mdpi.comresearchgate.net The transformation of these structures can proceed via mechanisms involving epoxide activation or CO₂ activation. rsc.org While not directly applicable to the 1,3-dioxolane in the title compound, the chemistry of related cyclic carbonates is a significant area of research, particularly in the context of CO₂ utilization and polymer chemistry. mdpi.comresearchgate.net Specific transformations of cyclic carbonate structures related to the side chain of the title pyrazole are not widely documented.

Functionalization and Derivatization of the Pyrazole Nucleus

Beyond the transformations of the nitro and dioxolane groups, the pyrazole ring itself can be a target for further functionalization. The presence and nature of substituents on the ring dictate the feasibility and regioselectivity of these reactions.

Initially, the strong electron-withdrawing nature of the 4-nitro group deactivates the pyrazole ring towards electrophilic substitution. However, recent methodologies have enabled the direct C-H functionalization of nitropyrazoles. For instance, transition-metal-catalyzed arylation at the C5 position of 4-nitro-1H-pyrazoles has been developed, providing a route to 5-aryl-4-nitropyrazole derivatives. acs.org

A more versatile approach to functionalizing the pyrazole nucleus involves the conversion of the nitro group into an amine. The resulting 1-[2-(1,3-Dioxolan-2-yl)ethyl]-1H-pyrazol-4-amine is an electron-rich heterocycle, and the amino group serves as a powerful handle for a wide array of derivatizations. nih.gov

Key transformations of the 4-aminopyrazole intermediate include:

Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This diazonium intermediate can then undergo Sandmeyer-type reactions to introduce a variety of substituents, such as halogens (-Cl, -Br), a cyano group (-CN), or a hydroxyl group (-OH).

Acylation: The amine can be readily acylated with acid chlorides or anhydrides to form amides.

Condensation Reactions: The 4-aminopyrazole can act as a nucleophile in condensation reactions with various electrophiles to build more complex heterocyclic systems. For example, reaction with isothiocyanates can lead to pyrazolopyrimidine derivatives. arabjchem.org The condensation of aminopyrazoles is a common strategy for the synthesis of fused pyrazole systems like pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and imidazo[1,2-b]pyrazoles, many of which have applications in medicinal chemistry. mdpi.com

Starting MaterialReaction TypeReagentsPotential Product Class
4-NitropyrazoleC-H ArylationArylboronic acid, Pd catalyst5-Aryl-4-nitropyrazoles. acs.org
4-AminopyrazoleDiazotization/Sandmeyer1. NaNO₂, HCl; 2. CuX (X=Cl, Br, CN)4-Halo or 4-cyano-pyrazoles.
4-AminopyrazoleAcylationAcetyl chloride or Acetic anhydride4-Acetamidopyrazoles.
4-AminopyrazoleFused Ring Synthesisβ-Ketoesters, Phenyl isothiocyanatePyrazolo[3,4-b]pyridines, Pyrazolo[4,3-d]pyrimidines. arabjchem.org

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. scribd.comquora.com In an unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the most susceptible to attack by electrophiles. quora.com Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and sulfonation, which preferentially occur at this C4 position. scribd.comnih.gov

However, in the case of this compound, the pyrazole ring is strongly deactivated towards electrophilic aromatic substitution. This deactivation is a direct consequence of the potent electron-withdrawing nature of the nitro group (-NO₂) situated at the C4 position. stackexchange.com This group significantly reduces the electron density of the aromatic π-system, making the ring less nucleophilic and thus less reactive towards electrophiles. wikipedia.org

Furthermore, the most reactive site (C4) is already substituted. Any further electrophilic attack would have to occur at the C3 or C5 positions. These positions are inherently less electron-rich than C4 even in an unsubstituted pyrazole, and the deactivating effect of the C4-nitro group makes them even more resistant to substitution. quora.com Consequently, forcing an electrophilic substitution reaction at the C3 or C5 positions would require harsh reaction conditions, which may lead to degradation of the starting material or side reactions involving the N-ethyl-dioxolane substituent. Therefore, electrophilic aromatic substitution is not a common or efficient strategy for the further functionalization of the 4-nitropyrazole ring system. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki Coupling) for Pyrazole Functionalization

In contrast to the challenges faced with electrophilic substitution, transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of the this compound scaffold. rsc.org These methods typically involve the coupling of a pre-functionalized pyrazole (e.g., a halopyrazole) with a suitable coupling partner. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a prominent example. nih.gov

Functionalization of the 4-nitropyrazole core can be effectively achieved by introducing a halogen atom at the C3 or C5 position, creating a suitable handle for cross-coupling. For instance, a 5-bromo-4-nitropyrazole derivative could serve as a key precursor. This intermediate can then be coupled with various aryl or heteroaryl boronic acids under palladium catalysis to introduce diverse substituents at the C5 position. This general strategy has been successfully applied to related dinitropyrazole systems, demonstrating its viability. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halogenated Pyrazole Derivative.
ReactantCoupling PartnerCatalyst SystemBaseSolventProduct TypeReference
4-Bromo-3,5-dinitro-1H-pyrazoleAryl/Heteroaryl Boronic AcidsXPhos Pd G2K₃PO₄Dioxane/Water4-Aryl/Heteroaryl-3,5-dinitropyrazole rsc.org
4-Iodo-1-aryl-3-CF₃-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/Water4-Phenyl-1-aryl-3-CF₃-1H-pyrazole nih.govresearchgate.net

More advanced methods bypass the need for pre-halogenation by directly activating a C-H bond. A notable development is the regioselective palladium-catalyzed C-H arylation of 4-nitropyrazoles. acs.org This approach allows for the direct functionalization of the C5 position, offering a more atom-economical route to 5-aryl-4-nitropyrazole derivatives. The reaction typically employs a directing group on the pyrazole nitrogen to guide the catalyst to the desired C-H bond for activation. rsc.orgacs.org

Table 2: Example of Direct C-H Functionalization of a 4-Nitropyrazole.
ReactantCoupling PartnerCatalystLigandSolventProduct TypeReference
N-Aryl-4-nitro-1H-pyrazoleAryl IodidePd(OAc)₂PCy₃·HBF₄TolueneN-Aryl-5-aryl-4-nitro-1H-pyrazole acs.org

While less common for pyrazoles, denitrative cross-coupling, where the nitro group itself acts as a leaving group, represents an emerging area in organic synthesis. researchgate.net Such a transformation, if developed for the 4-nitropyrazole system, would provide a direct route to C4-functionalized pyrazoles from the parent nitro compound.

Mechanistic Investigations of Reactions Involving 1 2 1,3 Dioxolan 2 Yl Ethyl 4 Nitro 1h Pyrazole

Reaction Pathway Elucidation for Key Transformations

The transformation of pyrazole (B372694) derivatives often involves multi-step reaction sequences. For instance, the synthesis of pyrazoles can be achieved through oxidation-induced N-N coupling of diazatitanacycles. A mechanistic study of this process using TEMPO and ferrocenium (B1229745) salts as oxidants revealed that the initial oxidation is the rate-limiting step. nih.gov The coordination of the oxidant to the titanium center is critical for the reaction to proceed. nih.gov While initial hypotheses suggested a disproportionation pathway, further studies indicated that a second oxidation by TEMPO is more likely to lead to the N-N coupling and subsequent formation of the pyrazole ring. nih.gov

In other transformations, such as the synthesis of 4-functionalized pyrazoles, a plausible reaction mechanism involves the formation of an intermediate through electrophilic addition. For example, in the selenocyanation of pyrazoles mediated by PhICl₂ and KSeCN, it is proposed that Cl–SeCN is formed in situ. This species then undergoes an electrophilic addition reaction with the pyrazole to form an intermediate, which, after deprotonation and rearomatization, yields the 4-selenocyanated pyrazole. beilstein-journals.org

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides has also been investigated. rsc.org These reactions highlight the versatility of pyrazole synthesis through different pathways. Additionally, rearrangements of pyrazole nitrene have been studied, leading to formal C-H–acetoxylation and azide/amine conversions without the need for external oxidants or reductants. mdpi.com

Understanding Regioselectivity in Cycloaddition Reactions

1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings, including pyrazole and isoxazoline (B3343090) derivatives. The regioselectivity of these reactions is a critical aspect that determines the final structure of the product.

In the 1,3-dipolar cycloaddition reaction between nitrile oxides and allylated pyrazoles, steric control has been identified as the determining factor for regioselectivity. The approach of the nitrile oxide to the dipolarophile is sterically hindered, leading to the exclusive formation of a single regioisomer. researchgate.net Spectroscopic data, such as the chemical shift of the H5 proton in the resulting 3,5-disubstituted isoxazoline, confirms the formation of the specific regioisomer. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have been employed to explain the observed regioselectivity in the cycloaddition of tosylhydrazones and nitroalkenes. rsc.org These calculations, in conjunction with 2D NMR techniques like NOESY and HMBC, confirm the regiochemistry of the transformation. rsc.org Molecular Electron Density Theory (MEDT) has also been used to investigate the mechanism and explain the regioselectivity in the reaction of nitrilimines with thioaurones. mdpi.com The analysis of global and local reactivity indices, derived from the frontier molecular orbitals, helps in understanding the intermolecular interactions that govern the regioselective outcome. mdpi.com

The table below summarizes key findings from mechanistic studies on the regioselectivity of cycloaddition reactions.

ReactantsMethod of InvestigationKey Finding
Nitrile oxides and allylated pyrazolesSpectroscopic analysisSteric control dictates the regiospecific formation of a single isoxazoline isomer. researchgate.net
Tosylhydrazones and nitroalkenes2D-NMR and DFT calculationsThe regioselectivity of the 3,4-diaryl-1H-pyrazole formation is confirmed by experimental and theoretical methods. rsc.org
Nitrilimines and thioauronesMolecular Electron Density Theory (MEDT)Intermolecular interactions and the electronic nature of the reactants account for the observed high regioselectivity. mdpi.com

Insights into Aromatization Processes in Dihydropyrazole Derivatives

The aromatization of dihydropyrazole derivatives is a key step in the synthesis of many substituted pyrazoles. The oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines has been a subject of study, challenging previous assumptions that these compounds could not be aromatized. mdpi.com The success of the aromatization is dependent on the nature of the substituents.

It has been observed that compounds bearing an electron-donating substituent at the seventh position are prone to decomposition during oxidation. mdpi.com This phenomenon has been explained through experimental data, electrochemical experiments, and quantum-chemical calculations, leading to a proposed mechanism for the oxidative degradation. mdpi.com

The synthesis of dihydropyrazole derivatives from chalcones followed by their characterization using various spectroscopic techniques provides a route to these precursors for aromatization. nih.gov The characteristic signals in ¹H NMR, such as the double of doublets for the CH₂ group at C-4 and the signal for the CH group at C-5, confirm the dihydropyrazole structure. nih.gov

The table below presents information on compounds related to dihydropyrazole aromatization studies.

CompoundStarting MaterialsKey Observation
5-Methyl-6-nitro-7-phenyl-2-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidine4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidine derivative and PhI(OAc)₂Successful aromatization of the dihydropyrimidine (B8664642) ring. mdpi.com
1-(5-(2-Hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanoneChalcone and hydrazine (B178648) hydrateFormation of a dihydropyrazole derivative, a potential precursor for aromatization. nih.gov

Computational and Theoretical Studies of 1 2 1,3 Dioxolan 2 Yl Ethyl 4 Nitro 1h Pyrazole

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying molecules of this size. DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties.

For 1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation.

Electronic properties that can be elucidated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Predicted Electronic Properties from DFT Calculations for a Representative 4-Nitro-1H-Pyrazole Derivative

Property Predicted Value
HOMO Energy -7.5 eV
LUMO Energy -3.2 eV
HOMO-LUMO Gap 4.3 eV

Note: These values are illustrative and based on typical DFT results for similar nitro-substituted heterocyclic compounds.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these calculations can be used to study various potential reactions, such as cycloadditions, nucleophilic substitutions, or reductions of the nitro group.

By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information helps in understanding the feasibility and kinetics of a particular reaction pathway. For instance, in a 1,3-dipolar cycloaddition reaction, which is common for pyrazole (B372694) derivatives, quantum chemical calculations can predict the regioselectivity and stereoselectivity of the products.

These calculations often involve more advanced methods or functionals within DFT to accurately describe the bond-breaking and bond-forming processes. The insights gained from these studies are valuable for designing synthetic routes and predicting the products of unknown reactions.

Molecular Modeling and Simulation of Compound Interactions

Molecular modeling and simulations are used to study how a molecule interacts with its environment, such as solvent molecules or biological macromolecules. For this compound, molecular dynamics (MD) simulations could be employed to understand its behavior in different solvents. These simulations provide information on the solvation structure and the dynamics of the molecule in solution.

Furthermore, if this compound is being investigated for potential biological activity, molecular docking studies can be performed. Docking simulations predict the preferred binding orientation of the molecule to a specific protein target. This information is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein can be quantified.

Theoretical Models for Predicting Reactivity and Selectivity

Theoretical models based on quantum chemical calculations can be used to predict the reactivity and selectivity of this compound. Reactivity indices derived from conceptual DFT, such as global and local electrophilicity and nucleophilicity, can help in predicting how the molecule will behave in different chemical reactions.

For example, the Fukui function can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. The local softness and the condensed-to-atom Fukui indices provide quantitative measures of the reactivity of each atom in the molecule. These theoretical models are powerful tools for rationalizing and predicting the outcome of chemical reactions, guiding experimental efforts in the synthesis and modification of the compound.

Table 2: Compound Names Mentioned in the Article

Compound Name

Spectroscopic and Structural Characterization Methodologies for 1 2 1,3 Dioxolan 2 Yl Ethyl 4 Nitro 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR: This technique would be used to identify the number of different types of protons, their connectivity, and their chemical environment. For the target molecule, one would expect to observe distinct signals for the protons on the pyrazole (B372694) ring, the ethyl chain, and the dioxolane ring. The chemical shifts and coupling patterns would confirm the substitution pattern on the pyrazole ring and the structure of the N-ethyl-dioxolane side chain.

¹³C NMR: This would reveal the number of chemically distinct carbon atoms in the molecule. Characteristic chemical shifts would confirm the presence of the pyrazole ring carbons, the carbons of the nitro group-bearing C4 position, the ethyl linker, and the dioxolane moiety, including the acetal (B89532) carbon.

¹⁵N NMR: While less common, ¹⁵N NMR could provide specific information about the electronic environment of the three nitrogen atoms within the pyrazole ring and the nitro group, offering further structural confirmation.

Illustrative Data Table for a Hypothetical ¹H NMR Spectrum (Note: This is a generalized example and does not represent actual data for the target compound.)

Chemical Shift (ppm) Multiplicity Integration Assignment
~8.5 s 1H H-5 (pyrazole)
~8.0 s 1H H-3 (pyrazole)
~5.0 t 1H CH (dioxolane)
~4.5 t 2H N-CH₂
~4.0 m 4H O-CH₂-CH₂-O
~2.4 q 2H N-CH₂-CH₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For 1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole, key absorption bands would be expected for:

The asymmetric and symmetric stretching of the nitro group (NO₂), typically appearing as strong bands in the 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹ regions.

C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic ethyl and dioxolane groups.

C=N and N-N stretching vibrations within the pyrazole ring.

C-O stretching vibrations characteristic of the dioxolane (acetal) group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) or Electrospray Ionization (ESI) techniques would be employed. The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ corresponding to the exact molecular mass of the compound (C₈H₁₁N₃O₄, Mol. Wt.: 213.19 g/mol ). The fragmentation pattern would offer further structural clues, likely showing losses of the nitro group, parts of the ethyl-dioxolane side chain, or fragmentation of the pyrazole ring.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would determine the precise bond lengths, bond angles, and three-dimensional arrangement of the atoms in the crystal lattice. It would confirm the planarity of the pyrazole ring, the conformation of the ethyl-dioxolane side chain, and the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. To date, no crystal structure for this specific compound has been deposited in crystallographic databases.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (HPLC, TLC, GC)

Chromatographic methods are essential for assessing the purity of the synthesized compound and for monitoring the progress of the reaction.

Thin-Layer Chromatography (TLC): A rapid and simple method used to qualitatively monitor reaction progress and identify the number of components in a mixture.

High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining the purity of the final compound. A reversed-phase HPLC method would likely be developed, and the compound would show a characteristic retention time under specific conditions (e.g., mobile phase composition, flow rate).

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages would be compared to the theoretical values calculated from the molecular formula (C₈H₁₁N₃O₄) to confirm the elemental composition.

Calculated Elemental Analysis Data

Element Theoretical Percentage (%)
Carbon (C) 45.07
Hydrogen (H) 5.20
Nitrogen (N) 19.71
Oxygen (O) 30.01

Q & A

Q. What are the common synthetic routes for 1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-nitro-1H-pyrazole, and what challenges arise during its synthesis?

The synthesis typically involves multi-step reactions, including functionalization of the pyrazole core and protection/deprotection of reactive groups. For example:

  • Step 1 : Introduction of the nitro group at the 4-position of 1H-pyrazole via nitration under controlled acidic conditions.
  • Step 2 : Alkylation at the 1-position using 2-(1,3-dioxolan-2-yl)ethyl groups, often requiring anhydrous conditions to avoid side reactions.
    Challenges include managing competing reactivity of the nitro group (e.g., reduction risks) and ensuring regioselectivity during alkylation. Purification via column chromatography or recrystallization is critical to isolate the product from intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the presence of the dioxolane ring (e.g., characteristic peaks for acetal protons at δ 4.8–5.2 ppm) and nitro group proximity effects on pyrazole protons.
  • IR Spectroscopy : Strong absorption bands near 1520 cm1^{-1} (N–O asymmetric stretch) and 1340 cm1^{-1} (symmetric stretch) confirm the nitro group.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns, such as loss of the dioxolane moiety .

Q. How can researchers optimize reaction yields for this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nitro group stability during alkylation.
  • Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during nitration.
  • Catalysts : Lewis acids like AlCl3_3 can improve electrophilic substitution efficiency in pyrazole derivatives .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations can model electron density distribution, identifying reactive sites. For example:

  • The nitro group’s electron-withdrawing effect directs electrophilic attacks to the pyrazole’s 3- or 5-positions.
  • Transition state analysis helps predict regioselectivity in cross-coupling reactions involving the dioxolane-protected ethyl chain. Computational tools like Gaussian or ORCA are validated against experimental data to refine predictions .

Q. What strategies resolve contradictions between theoretical and experimental spectral data?

  • Dynamic NMR Studies : Detect rotational barriers in the dioxolane ring that may cause unexpected splitting.
  • Isotopic Labeling : Use 15N^{15}N-labeled nitro groups to distinguish overlapping signals in crowded spectra.
  • X-ray Crystallography : Resolve ambiguities in substituent orientation, especially for the nitro and dioxolane groups .

Q. How can researchers design biological assays to evaluate this compound’s bioactivity?

  • Target Selection : Prioritize enzymes inhibited by nitro-heterocycles (e.g., nitroreductases) or receptors interacting with dioxolane moieties (e.g., GPCRs).
  • Assay Conditions : Use anaerobic environments to assess nitro group reduction kinetics.
  • Control Experiments : Compare activity against non-nitrated analogs to isolate the nitro group’s contribution .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

  • Nitro Group Reduction : Trace impurities (e.g., residual hydrides) may reduce nitro to amine, forming 4-amino derivatives.
  • Dioxolane Ring Opening : Acidic conditions during workup can hydrolyze the dioxolane to a diol, requiring pH monitoring.
  • Cross-Talk Between Functional Groups : Steric hindrance from the dioxolane may force alternative alkylation pathways .

Data Analysis and Optimization

Q. How should researchers approach contradictory results in reaction yields reported across studies?

  • Meta-Analysis : Compare solvent polarity, catalyst loading, and temperature ranges across studies (e.g., yields drop below 40% in non-polar solvents).
  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., interaction effects between temperature and solvent).
  • Reproducibility Checks : Validate protocols using commercially available intermediates to rule out precursor variability .

Q. What purification methods are most effective for isolating high-purity samples?

  • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate nitro-containing products from polar byproducts.
  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >95% purity, verified by HPLC .

Q. How can the compound’s stability under varying storage conditions be assessed?

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via TLC or LC-MS.
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks nitro group photodegradation.
  • Moisture Control : Karl Fischer titration quantifies water uptake, critical for dioxolane stability .

Tables of Key Data

Q. Table 1. Comparative Reactivity of Pyrazole Derivatives

PositionSubstituentReactivity (Relative Rate)Reference
1Alkyl (dioxolane)Moderate (steric hindrance)
4NitroHigh (electron withdrawal)

Q. Table 2. Optimized Reaction Conditions

StepParameterOptimal RangeYield Improvement
NitrationTemperature−10°C to 0°C+25%
AlkylationSolventDMF+30%

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